N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)propane-1-sulfonamide
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Overview
Description
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)propane-1-sulfonamide is a synthetic organic compound that features a tetrazole ring, a cyclohexyl group, and a sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)propane-1-sulfonamide typically involves the following steps:
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Formation of the Tetrazole Ring: : The tetrazole ring can be synthesized via the reaction of sodium azide with a nitrile compound in the presence of a catalyst such as zinc chloride . This reaction is often carried out in a solvent like dimethylformamide (DMF) under reflux conditions.
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Attachment of the Cyclohexyl Group: : The cyclohexyl group can be introduced through a nucleophilic substitution reaction, where a cyclohexyl halide reacts with the tetrazole intermediate.
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Sulfonamide Formation: : The final step involves the reaction of the tetrazole intermediate with propane-1-sulfonyl chloride in the presence of a base such as triethylamine. This reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the cyclohexyl group, leading to the formation of cyclohexanone derivatives.
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Reduction: : Reduction reactions can target the tetrazole ring, potentially converting it to an amine derivative.
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Substitution: : The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
Oxidation: Cyclohexanone derivatives.
Reduction: Amine derivatives of the tetrazole ring.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)propane-1-sulfonamide has several applications in scientific research:
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Medicinal Chemistry: : The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting enzymes or receptors involved in inflammatory and infectious diseases.
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Biological Studies: : It can be used as a probe to study the biological pathways involving sulfonamides and tetrazoles, which are known to interact with various biomolecules.
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Industrial Applications: : The compound may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)propane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group, allowing it to bind to active sites of enzymes. The sulfonamide group can form hydrogen bonds with amino acid residues, stabilizing the compound within the binding site.
Comparison with Similar Compounds
Similar Compounds
1-Cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole: Similar in structure but with a chlorobutyl group instead of the sulfonamide moiety.
5-Substituted Tetrazoles: These compounds share the tetrazole ring but differ in the substituents attached to the ring.
Uniqueness
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)propane-1-sulfonamide is unique due to the combination of the cyclohexyl group, tetrazole ring, and sulfonamide moiety. This combination imparts distinct chemical properties and potential biological activities that are not observed in other similar compounds.
Properties
IUPAC Name |
N-[(1-cyclohexyltetrazol-5-yl)methyl]propane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N5O2S/c1-2-8-19(17,18)12-9-11-13-14-15-16(11)10-6-4-3-5-7-10/h10,12H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCPKUJPEXVWPJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NCC1=NN=NN1C2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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